molecular formula C13H19N3O2S B14362237 2-Ethyl-5-(methanesulfonyl)-1-propyl-1H-benzimidazol-7-amine CAS No. 91224-41-8

2-Ethyl-5-(methanesulfonyl)-1-propyl-1H-benzimidazol-7-amine

Cat. No.: B14362237
CAS No.: 91224-41-8
M. Wt: 281.38 g/mol
InChI Key: SCCPTGAKAANJIQ-UHFFFAOYSA-N
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Description

2-Ethyl-5-(methanesulfonyl)-1-propyl-1H-benzimidazol-7-amine is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(methanesulfonyl)-1-propyl-1H-benzimidazol-7-amine typically involves multi-step organic reactions. One common approach is to start with a benzimidazole precursor, followed by the introduction of the ethyl, methanesulfonyl, and propyl groups through various substitution reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(methanesulfonyl)-1-propyl-1H-benzimidazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

2-Ethyl-5-(methanesulfonyl)-1-propyl-1H-benzimidazol-7-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(methanesulfonyl)-1-propyl-1H-benzimidazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Methylbenzimidazole: A similar compound with a methyl group instead of an ethyl group.

    5-Methanesulfonylbenzimidazole: A compound with a methanesulfonyl group at the 5-position, similar to the target compound.

Uniqueness

2-Ethyl-5-(methanesulfonyl)-1-propyl-1H-benzimidazol-7-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

91224-41-8

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

2-ethyl-6-methylsulfonyl-3-propylbenzimidazol-4-amine

InChI

InChI=1S/C13H19N3O2S/c1-4-6-16-12(5-2)15-11-8-9(19(3,17)18)7-10(14)13(11)16/h7-8H,4-6,14H2,1-3H3

InChI Key

SCCPTGAKAANJIQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC2=CC(=CC(=C21)N)S(=O)(=O)C)CC

Origin of Product

United States

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